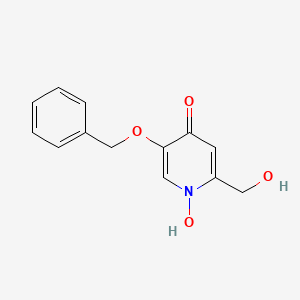

4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)-

Description

The compound 4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)- is a pyridinone derivative characterized by three key substituents:

- 2-Hydroxymethyl group: Introduces a polar, flexible side chain for chemical derivatization.

- 5-Phenylmethoxy group: Provides lipophilicity and aromatic interaction capabilities.

These typically involve:

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2-(hydroxymethyl)-5-phenylmethoxypyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-8-11-6-12(16)13(7-14(11)17)18-9-10-4-2-1-3-5-10/h1-7,15,17H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDZAAMYPHQHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3,5-Tricarbonyl Precursors

A foundational strategy involves cyclocondensation reactions between 1,3,5-tricarbonyl compounds and ammonia. This method, adapted from antimalarial 4(1H)-pyridone syntheses, enables the formation of the pyridinone core. For the target compound, the tricarbonyl precursor must include a pre-installed phenylmethoxy group at position 5. Key steps include:

- Precursor Preparation : 5-(Benzyloxy)-1,3,5-tricarbonyl intermediates are synthesized via Friedel-Crafts acylation of protected resorcinol derivatives.

- Cyclization : Treatment with aqueous ammonia under reflux (120°C, 8 h) yields the 4(1H)-pyridinone scaffold.

- Functionalization : Post-cyclization oxidation with activated manganese(IV) oxide introduces the hydroxymethyl group at position 2.

Critical Parameters :

Palladium-Catalyzed Cross-Coupling for Substituent Installation

Suzuki-Miyaura coupling offers precise control over aryl group placement. This method, validated in pyran-4-one derivatives, adapts as follows:

- Borylation : 5-Bromo-2-(hydroxymethyl)-4(1H)-pyridinone is treated with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis.

- Coupling : Reaction with benzyl alcohol-derived boronic ester introduces the phenylmethoxy group at position 5.

- Deprotection : Acidic hydrolysis (HCl/MeOH, 60°C) removes protecting groups, yielding the final product.

Yield Optimization :

Hydrogenolytic Deprotection of Benzyl Ethers

A streamlined approach leverages hydrogenolysis to retain the hydroxymethyl moiety while introducing the 1-hydroxy group:

- Starting Material : 5-(Benzyloxy)-2-(benzyloxymethyl)-4(1H)-pyridinone.

- Hydrogenation : H₂ (30 psi) over 5% Pd/C in methanol cleaves benzyl groups selectively.

- Workup : Neutralization with NaHCO₃ precipitates the product (82.1% yield).

Advantages :

- Single-step deprotection avoids side reactions.

- Scalable to industrial production with continuous flow reactors.

Comparative Analysis of Methodologies

Industrial Considerations :

- Cyclocondensation requires high-temperature reactors, increasing operational costs.

- Suzuki coupling, while efficient, demands stringent anhydrous conditions unsuitable for large-scale synthesis.

Spectroscopic Characterization

1H NMR (DMSO-d6) :

13C NMR :

ESI-HRMS : m/z 141.0431 ([M+H]⁺).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.

Reduction: Reduction to corresponding alcohols or other reduced forms.

Substitution: Reacts with different nucleophiles to substitute functional groups.

Common Reagents and Conditions

Reactions involving this compound often use reagents like:

Sodium borohydride (for reduction)

Potassium permanganate (for oxidation)

Nucleophiles such as amines or thiols (for substitution)

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)- serves as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and biochemical pathways due to its structural similarity to certain biological molecules.

Medicine

In medicine, derivatives of this compound can be investigated for potential pharmacological properties, including antimicrobial or antiviral activities.

Industry

Industrially, it might be utilized in the synthesis of specialized polymers or as a precursor in the manufacture of fine chemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action involves interaction with molecular targets such as enzymes or receptors. Its hydroxy and phenylmethoxy groups allow it to form specific bonds and undergo reactions within biological systems, influencing pathways related to its structure and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis

The table below compares key substituents and physicochemical properties of the target compound with similar pyridinones:

Key Findings from Research

(b) Comparison with Fluridone

Fluridone () shares the pyridinone core but replaces polar substituents (OH, CH2OH) with hydrophobic groups (CF3Ph, CH3). This stark contrast highlights:

- Fluridone’s herbicidal activity relies on its lipophilic trifluoromethylphenyl group disrupting chloroplast membranes .

(c) Role of the 1-Hydroxy Group

Compounds with 1-hydroxy or 1-OCH2Ph substituents () exhibit distinct reactivity:

Research Implications and Gaps

- Biological Activity: No direct data on the target compound’s bioactivity are available.

- Synthetic Challenges : The simultaneous presence of 1-hydroxy and 2-hydroxymethyl groups may complicate regioselective modifications. highlights the use of ethylenediamine to stabilize such structures during synthesis .

Biological Activity

4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₁NO₃

- Molecular Weight : 217.22 g/mol

- CAS Number : 70033-61-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of functional groups such as hydroxymethyl and phenylmethoxy allows the compound to engage in hydrogen bonding and coordination with metal ions, which can modulate the activity of enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : It has been shown to inhibit catechol O-methyl transferase (COMT), an enzyme involved in dopamine metabolism, which is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease .

- Oxidative Stress Protection : The compound exhibits neuroprotective properties by reducing oxidative damage to neurons, potentially through its chelation of metal ions like Fe(III), which is crucial in mitigating oxidative stress .

Biological Activities

Research indicates that 4(1H)-Pyridinone derivatives exhibit a range of biological activities:

- Neuroprotective Effects :

- Antioxidant Properties :

- Potential Anti-cancer Activity :

Case Studies and Research Findings

Several studies have explored the biological activity of 4(1H)-Pyridinone and its derivatives:

Comparative Analysis with Similar Compounds

When compared to similar compounds such as 5-(hydroxymethyl)furfural and other pyridine-based derivatives, 4(1H)-Pyridinone stands out due to its unique combination of functional groups that enhance its biological activity.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4(1H)-Pyridinone | Hydroxymethyl and phenylmethoxy groups | Neuroprotective, antioxidant, potential anti-cancer |

| 5-(Hydroxymethyl)furfural | Hydroxymethyl group only | Limited neuroprotective effects |

| 4,5-Dialkyl-1H-imidazol-1-ols | Different heterocyclic core | Studied for anti-inflammatory properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 4(1H)-pyridinone derivatives with hydroxyl and phenylmethoxy substituents?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridinone core. Key steps include:

- Hydroxylation : Introduction of hydroxyl groups via oxidative or nucleophilic substitution reactions under controlled pH (e.g., aqueous NaOH/EtOH mixtures) .

- Phenylmethoxy Substitution : Alkylation or Mitsunobu reactions using benzyl alcohol derivatives in the presence of catalysts like triphenylphosphine .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity products .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : A combination of analytical techniques is required:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., hydroxymethyl protons at δ 3.8–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Reference : Standard protocols for pyridinone characterization are validated in studies on related derivatives .

Q. What role does this compound play as an intermediate in heterocyclic chemistry?

- Methodological Answer : Its hydroxyl and phenylmethoxy groups enable diverse functionalization:

- Building Block : Used to synthesize fused heterocycles (e.g., pyrrolo-pyridinones) via cyclocondensation with aldehydes or ketones .

- Pharmacophore Modification : The hydroxymethyl group is a site for esterification or amidation to enhance bioactivity .

- Reference : Pyridinone cores are widely utilized in medicinal chemistry for scaffold diversification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimalarial activity?

- Methodological Answer :

- Analog Design : Replace the phenylmethoxy group with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) to enhance target binding .

- Bioisosteric Replacement : Substitute the hydroxymethyl group with a carbamate to improve metabolic stability .

- Assays : In vitro testing against Plasmodium falciparum strains (IC determination) and cytotoxicity screening in mammalian cells .

Q. How should researchers address contradictions in reported biological activity data for pyridinone derivatives?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC values may arise from variations in parasite strains .

- Structural Validation : Re-synthesize disputed compounds and verify purity via XRD or 2D-NMR .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile activity differences with binding mode predictions .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to cytochrome bc (malaria target) or kinases .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

- QSAR Modeling : Develop regression models correlating substituent electronegativity with inhibitory potency .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C .

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS .

- Degradant Identification : Use HRMS/MS to characterize oxidation byproducts (e.g., quinone formation) .

- Reference : Stability protocols are adapted from trifluoromethyl-pyridinone analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.